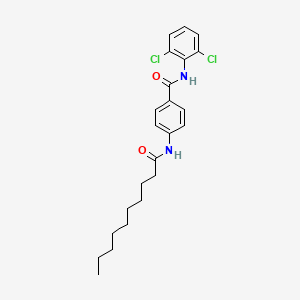![molecular formula C25H21BrN8O3 B11561849 6-{(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11561849.png)
6-{(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2Z)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as bromo, phenyl, methoxy, and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 6-[(2Z)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazine ring followed by the introduction of the various substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy and nitro groups makes the compound susceptible to oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The bromo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
6-[(2Z)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-[(2Z)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
Compared to other similar compounds, 6-[(2Z)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and the resulting chemical properties. Similar compounds include other triazine derivatives with different substituents, such as:
- 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine
- 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical reactivity and applications.
Propiedades
Fórmula molecular |
C25H21BrN8O3 |
|---|---|
Peso molecular |
561.4 g/mol |
Nombre IUPAC |
2-N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C25H21BrN8O3/c1-37-22-13-9-20(10-14-22)29-24-30-23(28-19-7-11-21(12-8-19)34(35)36)31-25(32-24)33-27-16-18(26)15-17-5-3-2-4-6-17/h2-16H,1H3,(H3,28,29,30,31,32,33)/b18-15-,27-16- |
Clave InChI |
DYMSKIOQUSMFDE-WCMHEWFTSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C(=C\C4=CC=CC=C4)\Br |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC(=CC4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-[3-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11561767.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11561773.png)

![N-(1-{N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11561776.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide](/img/structure/B11561779.png)
![4-chloro-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B11561781.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11561786.png)
![benzyl (2E)-2-cyano-2-[(4-methoxyphenyl)hydrazono]ethanimidothioate](/img/structure/B11561794.png)
![2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11561801.png)
![N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11561803.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11561806.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11561807.png)
![4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11561818.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561819.png)
